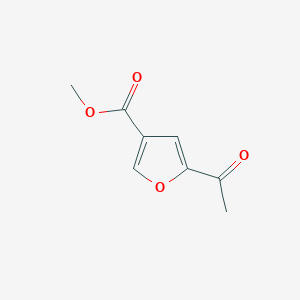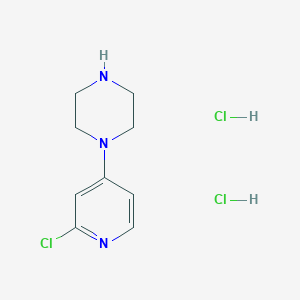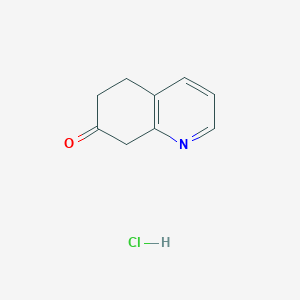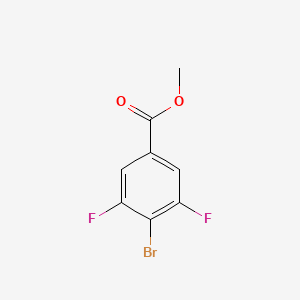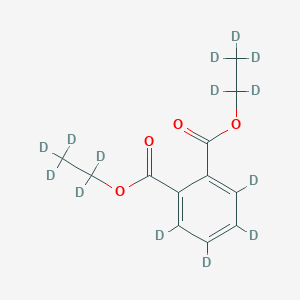
Diethyl phthalate-D14
説明
Diethyl Phthalate-d14 is the isotope labelled analog of Diethyl Phthalate, which is a phthalate metabolite with genotoxic effect.
作用機序
Target of Action
Diethyl phthalate-D14 primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
The mode of action of this compound involves its interaction with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level . The first step of metabolism involves hydrolysis to the monoester .
Biochemical Pathways
This compound affects several biochemical pathways. Biodegradation of this compound in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . Thus there exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination . The hydrophobicity of this compound affects all pharmacokinetic steps .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of the endocrine system, affecting reproductive health and physical development . Chronic administration of this compound has been found to cause mild, dermal acanthosis in rats .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been detected in ambient indoor air, wastewaters from industrial facilities, surface waters and sediments, and marine waters . The primary source of its occurrence in water is the discharge from industries and domestic wastewater . Its persistence and detection in various environmental media have become significant issues in recent decades .
生化学分析
Biochemical Properties
Diethyl phthalate-D14 plays a significant role in biochemical reactions, particularly in studies involving enzyme interactions and metabolic pathways. It interacts with various enzymes, including deoxyribonuclease I, where it has been shown to inhibit enzymatic activity by binding to amino groups in the enzyme’s amino acid residues through van der Waals forces and hydrogen bonding . This interaction leads to structural deformation of the enzyme, reducing its activity. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, potentially altering their function and expression levels .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving nuclear receptors such as peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression . This disruption can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress. Furthermore, this compound can influence cellular metabolism by altering the amino acid profile of cells, as observed in yeast models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nuclear receptors and other biomolecules, leading to changes in gene expression and enzyme activity. For example, it can inhibit the activity of deoxyribonuclease I by binding to its amino acid residues, causing structural deformation and reduced enzymatic activity . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade into monoethyl phthalate and phthalic acid over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and disruption of cellular functions, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild disruptions in cellular processes, while higher doses can lead to significant toxic effects, including liver dysfunction and reproductive abnormalities . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular and metabolic functions, while others do not elicit significant responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by enzymes such as phthalate oxygenase and phthalate dehydrogenase, which convert it into monoethyl phthalate and phthalic acid . These metabolites can further undergo aromatic ring cleavage and other transformations, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), affecting its localization and accumulation . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its distribution within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its effects on cellular processes and enzyme activities .
特性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-NFUPRKAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334039 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99873-99-1 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

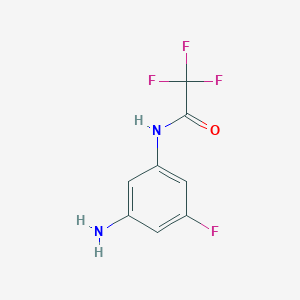

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
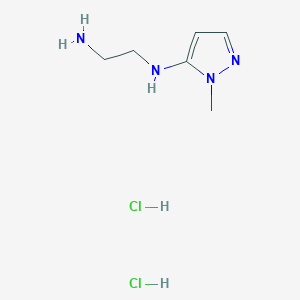

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
